4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with cell proliferation and survival . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s interaction with CDK2 and the subsequent disruption of essential biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-Chloro-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-3-9(7-10)11-8-12-13(14)15-5-6-17(12)16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGABHGIQFJDTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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